4,6-Dichloro-5-nitronicotinic acid

Description

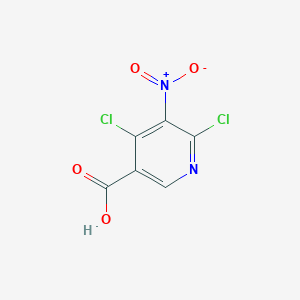

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-5-nitropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O4/c7-3-2(6(11)12)1-9-5(8)4(3)10(13)14/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCDFXJMQKCBKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901248624 | |

| Record name | 4,6-Dichloro-5-nitro-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901248624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192263-83-4 | |

| Record name | 4,6-Dichloro-5-nitro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192263-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-5-nitro-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901248624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiles of 4,6 Dichloro 5 Nitronicotinic Acid

Nucleophilic Aromatic Substitution (SNAr) Reactions at Pyridine (B92270) Ring Positions

The presence of two chlorine atoms on the pyridine ring of 4,6-dichloro-5-nitronicotinic acid, activated by the strongly electron-withdrawing nitro group, makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups.

Regioselective Displacement of Halogen Atoms (e.g., with diverse nucleophiles such as amines and C-nucleophiles)

The chlorine atoms at the C4 and C6 positions of the pyridine ring are prone to displacement by various nucleophiles. The regioselectivity of these reactions is a key aspect of the molecule's chemical behavior.

Displacement with Amine Nucleophiles:

The reaction of this compound and its esters with amine nucleophiles has been documented, demonstrating the facile displacement of the chloro substituents. For instance, the ethyl ester of this compound has been shown to react with amines such as rac-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine and 1-(3,4-dimethoxyphenyl)methaneamine in the presence of a base like N,N-diisopropylethylamine (DIPEA). These reactions typically proceed at room temperature, highlighting the high reactivity of the substrate towards nucleophilic attack. In a similar vein, the reaction of a this compound ester with 2-adamantamine hydrochloride in the presence of DIPEA under microwave irradiation leads to the substitution of a chlorine atom.

The regioselectivity of these substitutions is influenced by the electronic environment of the pyridine ring. The nitro group, being ortho and para to the two chlorine atoms, activates both positions for nucleophilic attack. However, studies on analogous systems like 4,6-dichloro-5-nitrobenzofuroxan have shown that the substitution often occurs selectively at the C4 position. mdpi.comrug.nljsynthchem.com This selectivity is attributed to the greater positive charge at the C4 carbon, making it more electrophilic. jsynthchem.com

Displacement with C-Nucleophiles:

While direct examples of SNAr reactions of this compound with C-nucleophiles are not extensively reported in the reviewed literature, the reactivity of similar dihalopyridine systems in palladium-catalyzed cross-coupling reactions suggests that such transformations are feasible. Reactions like the Suzuki-Miyaura, Stille, and Sonogashira couplings are powerful methods for forming carbon-carbon bonds. researchgate.netwikipedia.orgorganic-chemistry.orgwikipedia.orgbeilstein-journals.orgorganic-chemistry.orgresearchgate.net For example, 2,6-dichloropyridine (B45657) can undergo Suzuki-Miyaura coupling with p-methoxyphenylboronic acid. researchgate.net It is therefore highly probable that this compound could participate in similar cross-coupling reactions to introduce aryl, vinyl, or alkynyl groups at the chloro-substituted positions. The choice of catalyst, ligand, and reaction conditions would be crucial in controlling the regioselectivity and efficiency of these transformations.

Influence of the Nitro Group on SNAr Reaction Pathways in Dihalogenated Pyridines

The nitro group plays a pivotal role in activating the pyridine ring of this compound towards nucleophilic aromatic substitution. brainly.com Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles.

The activation is most pronounced at the positions ortho and para to the nitro group. In this compound, the nitro group is positioned ortho to the C4-chloro substituent and para to the C6-chloro substituent, thereby activating both leaving groups. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. brainly.com The nitro group stabilizes this intermediate by delocalizing the negative charge through resonance, which lowers the activation energy of the reaction and facilitates the substitution process. wikipedia.orgbrainly.com This stabilization is a key factor contributing to the high reactivity of dihalogenated pyridines bearing a nitro group in SNAr reactions.

Reactions Involving the Nitro Moiety

The nitro group of this compound is not merely an activating group for SNAr reactions; it is also a functional group that can undergo various chemical transformations, further expanding the synthetic utility of the molecule.

Reductive Transformations of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental and widely used transformation in organic synthesis. This conversion dramatically alters the electronic properties of the pyridine ring, transforming an electron-withdrawing group into a strongly electron-donating group. A variety of reducing agents can be employed to achieve this transformation.

Common methods for the reduction of aromatic nitro compounds, which are applicable to this compound, include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. commonorganicchemistry.com Care must be taken, as catalytic hydrogenation can sometimes lead to the simultaneous reduction of other functional groups or dehalogenation. commonorganicchemistry.com

Metal-Acid Systems: Reagents like iron (Fe) in the presence of hydrochloric acid (HCl) or acetic acid, tin (Sn) in HCl, or zinc (Zn) in ammonium (B1175870) chloride are effective for the reduction of nitro groups. commonorganicchemistry.comscispace.com These methods are often chemoselective, leaving other reducible functional groups intact.

Other Reducing Agents: Sodium hydrosulfite (Na₂S₂O₄) and tin(II) chloride (SnCl₂) are also commonly used for the reduction of aromatic nitro compounds. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can sometimes be used for the selective reduction of one nitro group in the presence of others. commonorganicchemistry.com A novel system of NaBH₄ in the presence of Ni(PPh₃)₄ has also been reported for the reduction of nitroaromatic compounds to their corresponding amines. jsynthchem.comharvard.edu

The resulting amino-substituted dichloronicotinic acid can then serve as a precursor for the synthesis of a variety of heterocyclic compounds through reactions involving the newly formed amino group.

Exploration of Other Nitro-Group Reactivity Patterns

Beyond reduction to the amine, the nitro group on the pyridine ring can exhibit other reactivity patterns. While specific examples for this compound are not prevalent in the literature, the general chemistry of nitropyridines suggests several possibilities.

The nitro group can be partially reduced to intermediate oxidation states such as nitroso (-NO) or hydroxylamino (-NHOH) functionalities using specific reducing agents and controlled reaction conditions. wikipedia.org For instance, metal salts like tin(II) chloride or chromium(II) chloride are known to reduce nitro compounds to oximes. wikipedia.org

Furthermore, the nitro group itself can sometimes act as a leaving group in certain nucleophilic substitution reactions, a phenomenon known as nitro-displacement. In some activated systems, a nucleophile can displace the nitro group. The strong electron-withdrawing character of the nitro group can also activate adjacent positions for other types of reactions, such as cycloadditions in related nitro-activated systems. nih.gov

Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group at the C3 position of this compound offers another site for chemical modification, allowing for the synthesis of a range of derivatives. Standard transformations of carboxylic acids can be applied to this molecule.

Esterification:

The carboxylic acid can be converted to its corresponding esters through various esterification methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid), is a common approach. rug.nllibretexts.org Alternatively, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an alcohol to form the ester. Other modern esterification methods utilizing coupling agents can also be employed for milder reaction conditions. organic-chemistry.org

Amide Formation:

Similarly, the carboxylic acid can be converted to amides by reaction with amines. Direct reaction of the carboxylic acid with an amine requires high temperatures and is often not practical. A more common and efficient method involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride as mentioned above, followed by reaction with an amine. Alternatively, a wide variety of peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used to facilitate amide bond formation under mild conditions.

These derivatization reactions of the carboxylic acid group significantly increase the molecular diversity that can be achieved from this compound, providing access to a wide range of esters and amides with potential applications in various fields of chemistry.

Esterification Reactions for Synthetic Manipulation (e.g., formation of ethyl esters)

The carboxylic acid group of this compound can be readily converted into an ester. This transformation is a common strategy in organic synthesis to protect the carboxylic acid, to increase the solubility of the compound in organic solvents, or to modify its electronic properties for subsequent reactions.

One of the most common esterification reactions is the formation of the ethyl ester, yielding ethyl 4,6-dichloro-5-nitronicotinate. synthonix.comsigmaaldrich.com This reaction is typically achieved by treating the parent acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. The resulting ethyl ester is a key intermediate for building more complex molecular architectures. chemicalbook.com

Table 1: Properties of Ethyl 4,6-dichloro-5-nitronicotinate

| Property | Value |

| CAS Number | 154012-15-4 synthonix.com |

| Molecular Formula | C8H6Cl2N2O4 synthonix.com |

| Molecular Weight | 265.05 g/mol cookechem.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | ≥97% synthonix.comsigmaaldrich.com |

| Storage Temperature | 2-8°C sigmaaldrich.com |

Amidation and Related Coupling Reactions

The carboxylic acid functionality of this compound allows for the formation of amide bonds through coupling reactions with primary or secondary amines. researchgate.net These reactions are fundamental in medicinal chemistry and materials science for the synthesis of a wide array of compounds. ucl.ac.uk

The direct reaction between a carboxylic acid and an amine is typically slow and requires high temperatures. Therefore, coupling agents are employed to activate the carboxylic acid, transforming it into a more reactive species that readily reacts with the amine. researchgate.net Common methods involve the use of carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents facilitate amide bond formation under mild conditions. lookchemmall.com

The choice of coupling reagent and reaction conditions can be critical, especially when dealing with electron-deficient amines, where reactivity may be sluggish. researchgate.netnih.gov Alternative strategies include converting the carboxylic acid to a more reactive acyl chloride, though this may not be compatible with other sensitive functional groups in the molecule. researchgate.net Boric acid has also emerged as an effective catalyst for direct amidation, offering a greener alternative to traditional coupling agents. orgsyn.org

Table 2: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Common Additive(s) | Key Features |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP | Water-soluble byproducts, widely used. ucl.ac.uknih.gov |

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt | Forms insoluble dicyclohexylurea byproduct. orgsyn.org |

| HATU | DIPEA, Et3N | Highly effective for difficult couplings. ucl.ac.uknih.gov |

| T3P (n-Propylphosphonic acid anhydride) | - | High-yielding, broad substrate scope. ucl.ac.uk |

| Boric Acid | - | "Green" catalyst, suitable for large-scale synthesis. orgsyn.org |

Cycloaddition and Annulation Reactions Initiated by the this compound Core

The electron-deficient nature of the pyridine ring in this compound, due to the presence of two chloroatoms and a nitro group, suggests its potential participation in cycloaddition and annulation reactions. In these reactions, the aromatic core could theoretically act as either a 2π or 4π component.

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. youtube.com The feasibility of a cycloaddition reaction is often governed by the electronic complementarity of the reacting partners, as described by Frontier Molecular Orbital (FMO) theory. youtube.com For instance, in a Diels-Alder or [4+2] cycloaddition, an electron-rich diene reacts with an electron-poor dienophile. The substituted pyridine ring of this compound could potentially serve as the dienophile, reacting with a suitable diene.

Higher-order cycloadditions, such as [6+4] cycloadditions, are also a possibility, leading to the formation of medium-sized rings. researchgate.net Annulation reactions, where a new ring is fused onto the existing pyridine core, could be initiated by the reactive sites on the molecule. The chlorine atoms are susceptible to displacement, which could be the first step in a sequence leading to a fused heterocyclic system. The specific conditions, whether thermal or photochemical, would determine the allowed reaction pathways and the stereochemistry of the products. youtube.com

Computational Approaches to Elucidate Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools for understanding the reactivity and reaction mechanisms of molecules like this compound without the need for laboratory experiments.

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can be employed to model its reactivity in various chemical transformations. mdpi.com

By calculating the energies of reactants, products, and potential transition states, DFT can elucidate the energetics of a reaction pathway. This allows for the prediction of the most likely reaction mechanism. For example, in a nucleophilic aromatic substitution reaction, DFT can be used to compare the activation energies for substitution at the C4 versus the C6 position, thus predicting the regioselectivity of the reaction.

A DFT study on the related molecule 4,6-dichloro-5-nitrobenzofuroxan showed that the carbon atom at the C4 position carried the largest positive charge, correctly predicting it as the site for nucleophilic attack. mdpi.comnih.gov Similar calculations for this compound could provide a detailed picture of its reaction with amines, mapping out the energy profile of the addition-elimination process. nih.gov These computational models can also analyze the influence of the solvent and the steric hindrance of substituents on the reaction course. nih.govmdpi.com

Quantum Chemical Insights into Substituent Effects on Reactivity

The two chlorine atoms and the nitro group are strong electron-withdrawing groups. Their presence significantly lowers the electron density of the pyridine ring, which has several consequences:

Increased Acidity : The electron-withdrawing groups stabilize the carboxylate anion, making the parent carboxylic acid more acidic.

Activation towards Nucleophilic Attack : The reduced electron density on the ring makes it more susceptible to nucleophilic aromatic substitution, where one of the chlorine atoms is displaced by a nucleophile.

Influence on Rotational Barriers : The substituents can sterically interact with each other, influencing the rotational barrier and preferred conformation of the nitro group, which in turn can affect reactivity. mdpi.com

Computational studies can quantify these effects, showing how they are transferred and combined in multi-substituted systems. rsc.org This predictive power is invaluable for designing new molecules with desired electronic properties and for rationalizing observed chemical behavior.

Strategic Applications of 4,6 Dichloro 5 Nitronicotinic Acid in Advanced Chemical Synthesis

Key Intermediate in the Synthesis of Complex Heterocyclic Systems

The strategic placement of leaving groups (chlorine atoms) and an electron-withdrawing nitro group makes 4,6-dichloro-5-nitronicotinic acid an ideal starting material for building fused heterocyclic scaffolds. The chlorine atoms can be selectively displaced by various nucleophiles, and the nitro group can be reduced to an amino group, which can then participate in cyclization reactions.

Construction of Pyridine-Fused Ring Systems (e.g., 1,8-naphthyridines, imidazo[4,5-c]pyridines)

While direct synthesis from this compound is not extensively documented in widely available literature, the synthesis of related structures from analogous precursors highlights its potential. For instance, the synthesis of 1,6- and 1,8-naphthyridine (B1210474) cores, which are vital in medicinal chemistry for their roles as kinase inhibitors, often starts from highly substituted nicotinic acid derivatives. google.com A relevant patent details a method beginning with 4,6-dihydroxy-nicotinic acid methyl ester, which is converted to 4,6-dichloro-nicotinic acid methyl ester using phosphorus oxychloride (POCl₃). google.com This dichloro intermediate is a direct analog and serves as a crucial platform for further elaboration into the final naphthyridine framework.

The general synthetic pathway is outlined in the table below:

| Step | Starting Material | Reagents | Product | Purpose |

| 1 | 4,6-Dihydroxy-nicotinic acid methyl ester | POCl₃, Et₃N | 4,6-Dichloro-nicotinic acid methyl ester | Introduction of chloro leaving groups |

| 2 | 4,6-Dichloro-nicotinic acid methyl ester | Various (e.g., amines, coupling partners) | Substituted 1,8-Naphthyridine derivatives | Construction of the fused ring system |

This table illustrates a representative synthesis for a related compound class, demonstrating the utility of the dichloronicotinic acid core. google.com

Similarly, the imidazo[4,5-c]pyridine scaffold is a recognized structure in potential anticancer agents. google.com Synthetic routes typically involve the cyclization of diaminopyridine precursors. google.com The reduction of the nitro group in this compound to an amine would generate a 5-amino-4,6-dichloronicotinic acid derivative, a key precursor that could undergo further reactions, such as nucleophilic substitution and subsequent cyclization, to form the desired imidazo[4,5-c]pyridine ring system.

Precursor for Dipyridodiazepinone and Related Scaffolds

The synthesis of dipyridodiazepinone derivatives, a class of compounds investigated for their potent anti-HIV-1 activity, has been successfully achieved using a close analog of this compound. A documented synthesis starts with the nitration of 2-hydroxynicotinic acid, followed by chlorination with phosphorus oxychloride to yield 2-chloro-5-nitronicotinic acid. This intermediate is then coupled with an aminopyridine derivative, and the resulting amide undergoes ring closure to form the diazepinone ring. The final step involves the reduction of the nitro group. This established pathway underscores the utility of chloro-nitronicotinic acids in constructing these complex, seven-membered heterocyclic systems.

Building Block for Functionally Diverse Molecules

The reactivity of this compound allows for its incorporation into a multitude of molecules with specific functions, ranging from pharmaceuticals to agrochemicals.

Synthesis of Modulators for G Protein-Coupled Receptors (GPR6)

G-Protein-Coupled Receptor 6 (GPR6) is a target of interest for neurological disorders. While a direct synthesis of GPR6 modulators from this compound is not prominently reported, patents for related modulators reveal the use of structurally similar, highly chlorinated heterocyclic intermediates. For example, a patent for pyrazine-based GPR6 modulators utilizes 3,5,6-trichloropyrazine-2-carbonitrile (B2670247) as a starting point for building complex molecules designed to interact with the receptor. google.com This suggests that polychlorinated and functionalized pyridine (B92270) rings, such as that in this compound, are valuable scaffolds for developing ligands for GPRs.

Precursors for Azido-Pyridinyl Photoaffinity Probes and Insecticide Analogs

The development of chemical probes is essential for studying biological targets. Although a direct synthesis of azido-pyridinyl photoaffinity probes from this compound is not detailed in the available literature, related structures are known. For instance, azido-neonicotinoids, used as photoaffinity probes for insect nicotinic acetylcholine (B1216132) receptors, have been prepared from 6-chloropyridin-3-ylmethyl chloride. This highlights the importance of the chloropyridine moiety in creating such tools.

In the realm of agrochemicals, dichlorinated and nitrated heterocyclic compounds are foundational to many active ingredients. nbinno.comgoogle.com The synthesis of novel anthranilic diamide (B1670390) insecticides, for example, involves the use of precursors like 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. mdpi.com Furthermore, a patent for the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine, a compound with a very similar substitution pattern to this compound, demonstrates the industrial relevance of this class of intermediates. google.com These examples show that the structural motifs present in this compound are highly relevant to the design of modern insecticides. nbinno.commdpi.commdpi.com

Role in Syntheses of Pyridone-Carboxylic Acids and Their Derivatives

Pyridone-carboxylic acids are important pharmacophores. The synthetic route to 1,8-naphthyridines mentioned previously begins with 4,6-dihydroxy-nicotinic acid methyl ester. google.com This dihydroxy derivative exists in tautomeric equilibrium with its corresponding pyridone form. Therefore, 4,6-dichloro-nicotinic acid derivatives can be seen as synthetic precursors to these pyridone systems through hydrolysis reactions, where the chloro groups are replaced by hydroxyl groups. This versatility further enhances the value of this compound as a starting material.

Intermediates for Novel Heterocyclic Compounds in Biological Research

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov The development of novel fused heterocyclic compounds is a key objective in drug discovery, as these systems can orient functional groups in specific three-dimensional arrangements to interact with biological targets. nih.gov this compound serves as an excellent starting material for accessing a wide range of novel heterocyclic structures, particularly those with potential biological activity. nih.govmdpi.com

The synthetic utility of this compound stems from the sequential and regioselective reactivity of its functional groups. The two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, including amines, thiols, and alcohols. nih.gov Studies on analogous compounds like 4,6-dichloropyrimidine (B16783) show that mono-amination can proceed smoothly, allowing for the selective introduction of a substituent at one of the chloro-positions. nih.gov

Furthermore, the nitro group at the C5 position can be readily reduced to an amino group. The synthesis of 4,6-dichloro-2-propylthiopyrimidine-5-amine from its corresponding nitro precursor demonstrates the feasibility of this transformation. chemicalbook.com This newly formed amine is a key functional group for subsequent cyclization reactions. It can react intramolecularly with a suitably modified carboxylic acid group or with a group introduced by substitution of one of the chlorine atoms to form a new fused ring. This strategy provides access to a variety of bicyclic and tricyclic heteroaromatic systems. researchgate.netnih.gov For instance, the construction of fused-ring systems is a common strategy in the synthesis of novel bioactive compounds. nih.govacs.org

The combination of these reactions allows for the construction of diverse heterocyclic cores. A typical synthetic sequence might involve:

Selective substitution of one chlorine atom with a nucleophile (e.g., an amino acid ester).

Reduction of the nitro group to an amine.

Intramolecular cyclization between the newly formed amine and the ester group to generate a fused pyrazinone or similar heterocyclic ring.

This versatility makes this compound a valuable intermediate for generating libraries of compounds for biological screening programs aimed at discovering new therapeutic agents. nih.gov

Table 1: Potential Heterocyclic Cores Synthesized from this compound

This table illustrates some of the fused heterocyclic systems that can be targeted using this compound as a starting scaffold, based on common cyclization strategies in heterocyclic chemistry.

| Starting Material | Reagents | Resulting Fused Heterocyclic Core |

| This compound | 1. Hydrazine2. Reduction (e.g., Fe/HCl) | Pyrido[4,5-d]pyridazine |

| This compound | 1. Thiourea2. Reduction (e.g., SnCl₂) | Pyrido[4,5-d]pyrimidine |

| This compound | 1. Ethylenediamine2. Reduction (e.g., H₂/Pd) | Pyrido[2,3-b]pyrazine |

| This compound | 1. 2-Aminoethanethiol2. Reduction (e.g., Fe/HCl) | Pyrido[2,3-b] nih.govacs.orgthiazine |

Utility in Combinatorial Synthesis Libraries

Combinatorial chemistry is a powerful tool in drug discovery for rapidly generating large libraries of related compounds for high-throughput screening. nih.gov The success of this approach relies on the availability of versatile chemical scaffolds that allow for the systematic introduction of diverse functional groups. This compound is an ideal scaffold for combinatorial library synthesis due to its three distinct and orthogonally reactive functional groups: the carboxylic acid, the C4-chlorine, and the C6-chlorine. Analogous highly functionalized heterocycles have been described as "interesting chemical platforms" for reacting with various nucleophiles to create products with significant biological activity, such as antimicrobial properties. mdpi.com

The differential reactivity of the two chlorine atoms, influenced by the electronic effects of the neighboring nitro and carboxyl groups, can be exploited for selective, stepwise substitution. wuxiapptec.com This allows for a three-dimensional combinatorial approach where three separate libraries of reactants can be introduced at each reactive site.

A representative combinatorial library synthesis could be designed as follows:

Diversity Point 1 (R¹): The carboxylic acid is reacted with a library of diverse amines or alcohols to generate a set of amides or esters.

Diversity Point 2 (R²): The more reactive of the two chlorine atoms is then substituted by a nucleophile from a second library (e.g., primary amines, thiols).

Diversity Point 3 (R³): The remaining chlorine atom is substituted using a nucleophile from a third library, often requiring more forcing conditions.

This strategy enables the exponential generation of a large number of unique molecules from a relatively small number of starting materials. Such libraries are invaluable for exploring the structure-activity relationship (SAR) of a particular pharmacophore and for discovering lead compounds in drug development programs. nih.gov

Table 2: Illustrative Combinatorial Library from this compound

This interactive table demonstrates how a small set of reactants can generate a large library of final products. Select a reactant for each diversity point to see the resulting compound structure.

| Diversity Point 1 (R¹) | Diversity Point 2 (R²) | Diversity Point 3 (R³) | Number of Products |

| 5 Amines | 5 Nucleophiles | 5 Nucleophiles | 125 |

| 10 Amines | 10 Nucleophiles | 10 Nucleophiles | 1000 |

| 20 Amines | 20 Nucleophiles | 20 Nucleophiles | 8000 |

Emerging Research Directions and Future Outlook for 4,6 Dichloro 5 Nitronicotinic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes to 4,6-Dichloro-5-nitronicotinic acid

Currently, detailed, peer-reviewed synthetic procedures for this compound are not widely available in the public domain. However, its structure suggests several plausible synthetic strategies based on established transformations of pyridine (B92270) derivatives. A key precursor is likely 4,6-dichloronicotinic acid, which is commercially available. The primary challenge lies in the selective nitration of this precursor at the 5-position.

One potential route could involve the direct nitration of 4,6-dichloronicotinic acid. However, the electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group deactivates the pyridine ring towards electrophilic aromatic substitution, making this a challenging transformation that would likely require harsh reaction conditions.

A more viable approach may involve the synthesis of the corresponding ethyl ester, ethyl 4,6-dichloro-5-nitronicotinate, which has a listed CAS number (154012-15-4), followed by hydrolysis. The synthesis of this ester could potentially be achieved through the nitration of ethyl 4,6-dichloronicotinate. Subsequent hydrolysis of the ester under acidic or basic conditions would then yield the desired this compound.

Another strategy could be the construction of the substituted pyridine ring from acyclic precursors. Cyclocondensation reactions are a powerful tool for the synthesis of highly functionalized pyridines. For instance, reactions involving nitro-substituted carbonyl compounds and enamines have been used to create various 5-nitronicotinic acid derivatives. commonorganicchemistry.com Adapting such methods to incorporate the required chloro substituents could offer a novel and efficient synthetic pathway.

Future research in this area should focus on developing sustainable and high-yielding synthetic routes. This includes the exploration of milder reaction conditions, the use of less hazardous reagents, and the development of catalytic methods to improve efficiency and reduce waste. A comparative overview of potential synthetic precursors is presented in Table 1.

Table 1: Potential Precursors for the Synthesis of this compound

| Precursor | Potential Transformation | Reference for Analogous Reactions |

| 4,6-Dichloronicotinic acid | Direct nitration | chemimpex.com |

| Ethyl 4,6-dichloronicotinate | Nitration followed by hydrolysis | nexconn.com |

| Acyclic nitro-carbonyl compounds and enamines | Cyclocondensation | commonorganicchemistry.com |

Exploration of Catalytic Reactions Involving the Dichloronitronicotinic Acid Skeleton

The functional groups present in this compound—two chlorine atoms, a nitro group, and a carboxylic acid—offer multiple handles for catalytic transformations, opening up a wide array of possibilities for derivatization.

A key area for exploration is the catalytic reduction of the nitro group. This transformation would lead to 5-amino-4,6-dichloronicotinic acid, a valuable intermediate for the synthesis of fused heterocyclic systems and other complex molecules. Standard catalytic hydrogenation conditions, such as using palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source, are typically effective for nitro group reduction. commonorganicchemistry.com However, the presence of two chlorine atoms raises the possibility of competing hydrodechlorination. Therefore, the development of selective catalytic systems that can reduce the nitro group without affecting the chloro substituents is a critical research objective. Alternative reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in acidic media could also be explored for this transformation.

Another important avenue is the use of the chlorine atoms as handles for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to introduce new carbon-carbon bonds at the 4- and 6-positions. This would allow for the synthesis of a diverse library of substituted 5-nitronicotinic acids with potential applications in medicinal chemistry and materials science. The reactivity of the two chlorine atoms may differ, allowing for selective or sequential functionalization under carefully controlled catalytic conditions.

The carboxylic acid group can also be a target for catalytic reactions. For instance, catalytic decarboxylation could provide a route to 2,4-dichloro-3-nitropyridine. While often requiring harsh conditions, milder catalytic methods for decarboxylation are an active area of research. nih.govorganic-chemistry.org

Future investigations should aim to systematically explore the catalytic reactivity of the dichloronitronicotinic acid skeleton, focusing on catalyst development for selective transformations and the synthesis of novel derivatives. A summary of potential catalytic reactions is provided in Table 2.

Table 2: Potential Catalytic Reactions of this compound

| Functional Group | Reaction Type | Potential Catalyst/Reagents | Potential Product |

| Nitro group | Reduction | H₂, Pd/C or Raney Nickel; SnCl₂, Fe | 5-Amino-4,6-dichloronicotinic acid |

| Chlorine atoms | Cross-coupling | Pd catalysts with boronic acids, alkenes, or alkynes | 4- and/or 6-substituted 5-nitronicotinic acids |

| Carboxylic acid | Decarboxylation | Heat, specialized catalysts | 2,4-Dichloro-3-nitropyridine |

Investigation of Undiscovered Reactivity Patterns for Expanding Synthetic Utility

Beyond the more common catalytic transformations, the unique electronic and steric environment of this compound may give rise to undiscovered reactivity patterns.

One area of interest is nucleophilic aromatic substitution (SNA_r_). The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group and the two chlorine atoms. This suggests that the chlorine atoms could be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to generate a range of 4- and/or 6-substituted 5-nitronicotinic acid derivatives. The regioselectivity of such substitutions would be an important aspect to investigate, as the electronic effects of the nitro and carboxylic acid groups could influence the reactivity of the two chlorine atoms differently. Studies on analogous systems, such as 4,6-dichloro-5-nitropyrimidine, have shown that both chlorine atoms can be displaced by nucleophiles. researchgate.net

The interplay between the different functional groups could also lead to novel intramolecular reactions. For example, following the reduction of the nitro group to an amine, the resulting 5-amino-4,6-dichloronicotinic acid could potentially undergo intramolecular cyclization reactions to form bicyclic heterocyclic systems.

Furthermore, the potential for the carboxylic acid group to direct reactions at adjacent positions through ortho-lithiation or related methodologies could be explored, although the acidic proton of the carboxylic acid itself would need to be considered.

Future research should aim to systematically probe the reactivity of this compound with a diverse range of reagents and under various conditions to uncover new and synthetically useful transformations. This exploration could lead to the development of novel scaffolds for drug discovery and other applications.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4,6-dichloro-5-nitronicotinic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use NIOSH/EN 166-certified safety goggles, gloves, and face shields to avoid skin/eye contact. Contaminated gloves must be disposed of according to hazardous waste regulations .

- Ventilation and Storage : Ensure fume hoods or local exhaust ventilation to minimize inhalation of dust/aerosols. Store in a cool, dry, well-ventilated area away from oxidizers and incompatible substances .

- Spill Management : Avoid dust generation; use non-sparking tools to collect spills into sealed containers. Prevent entry into drains or waterways .

Q. How can researchers synthesize this compound, and what intermediates are critical?

- Methodological Answer :

- Synthetic Routes : While direct synthesis data for the compound is limited, analogous nitronicotinic acid derivatives (e.g., 5-nitronicotinic acid) are synthesized via nitration of halogenated nicotinic acid precursors. Key intermediates include ethyl esters (e.g., this compound ethyl ester, CAS 154012-15-4), which are hydrolyzed under acidic or basic conditions to yield the free acid .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, chloroform/methanol gradient) is recommended for isolating high-purity products .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to confirm substitution patterns (e.g., nitro and chloro groups at positions 5, 4, and 6). IR spectroscopy can identify nitro (1520–1350 cm) and carboxylic acid (1700–1680 cm) functional groups .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and C18 columns (acetonitrile/0.1% TFA mobile phase) ensures >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Methodological Answer :

- Controlled Replication : Systematically vary reaction conditions (solvent polarity, temperature, catalyst loading) to identify discrepancies. For example, nitro group reactivity in polar aprotic solvents (e.g., DMF) may differ from protic solvents (e.g., ethanol) due to solvation effects .

- Cross-Validation : Compare results with structurally similar compounds (e.g., 4,6-dichloro-5-methylnicotinic acid) to isolate electronic vs. steric influences .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40–60°C, pH 1–13) monitored via HPLC. Nitro groups are prone to reduction under acidic conditions, while chloro substituents may hydrolyze in alkaline media .

- Stabilization : Lyophilization or storage under inert atmospheres (argon) at −20°C minimizes decomposition. Avoid prolonged exposure to light .

Q. What mechanistic insights guide the design of derivatives from this compound for biological activity screening?

- Methodological Answer :

- Derivatization Targets : Modify the carboxylic acid group to esters or amides to enhance cell permeability. Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 2 to modulate electronic properties .

- Activity Prediction : Use computational tools (e.g., DFT calculations) to predict binding affinities or redox potentials, prioritizing derivatives with low toxicity profiles based on structural analogs .

Data Interpretation and Validation

Q. How should researchers validate conflicting spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Reference Standards : Cross-reference with deuterated analogs (e.g., 4-nitroaniline-2,3,5,6-d4) to confirm chemical shift assignments. Use high-field NMR (≥400 MHz) to resolve overlapping signals .

- Collaborative Verification : Share raw data with independent labs for reproducibility checks, particularly for complex splitting patterns caused by adjacent nitro and chloro groups .

Experimental Design Considerations

Q. What controls are essential when studying the catalytic reduction of this compound?

- Methodological Answer :

- Negative Controls : Include reactions without catalysts to assess non-catalytic pathways. Monitor byproducts (e.g., NH, NO) via gas chromatography or colorimetric assays .

- Catalyst Screening : Test transition metals (Pd/C, Raney Ni) under hydrogen atmospheres. Optimize pressure (1–5 bar H) and solvent (e.g., THF vs. ethyl acetate) to balance reaction rate and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.